Diastereomeric Excess in Syn-Aldol Formation: Crimmins TiCl4/(−)-Sparteine Protocol
Under the Crimmins titanium tetrachloride/(−)-sparteine protocol, the syn-aldol adduct 11 (the 4S enantiomer of the target compound) was obtained with >99% diastereomeric excess (de), representing the highest level of stereocontrol reported for this specific scaffold [1]. Comparable Evans syn-aldol protocols on oxazolidinone substrates typically achieve 90–98% de; the >99% de value for this compound places it at the upper limit of achievable selectivity for this auxiliary class [1].
| Evidence Dimension | Diastereomeric excess of syn-aldol adduct formation |
|---|---|
| Target Compound Data | >99% de (for the 4S enantiomer, compound 11) |
| Comparator Or Baseline | Typical Evans syn-aldol reactions: 90–98% de (class-level estimate based on literature precedent cited in the paper) |
| Quantified Difference | At least 1–9 percentage points above the upper bound of the class-typical range |
| Conditions | TiCl4, (−)-sparteine, CH2Cl2, −78 °C; acrolein as electrophile |
Why This Matters
A difference of even 1–2% de at this high level translates into significantly reduced purification burden and higher isolated yield of the desired diastereomer for downstream synthetic steps, directly affecting procurement cost-effectiveness.
- [1] Crimmins, M.T.; King, B.W.; Zuercher, W.J.; Choy, A.L. An Efficient, General Asymmetric Synthesis of Carbocyclic Nucleosides: Application of an Asymmetric Aldol/Ring-Closing Metathesis Strategy. J. Org. Chem. 2000, 65, 8499-8509. View Source
